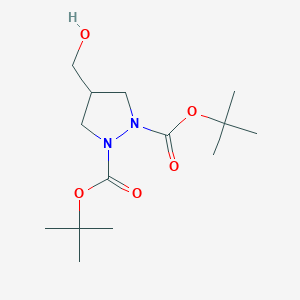
1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine is a chemical compound with the molecular formula C14H26N2O5 It is a derivative of pyrazolidine, a five-membered nitrogen-containing heterocycle The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups and a hydroxymethyl group attached to the pyrazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine typically involves the protection of pyrazolidine with Boc groups followed by the introduction of the hydroxymethyl group. One common method involves the reaction of pyrazolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected pyrazolidine. Subsequently, the hydroxymethyl group can be introduced using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the Boc protecting groups using acids like trifluoroacetic acid (TFA).
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or other oxidizing agents under mild conditions.
Reduction: TFA or other strong acids to remove Boc groups.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives.
Reduction: Deprotected pyrazolidine derivatives.
Substitution: Various substituted pyrazolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine depends on its specific application. In drug discovery, it may act as a prodrug or a precursor to active pharmaceutical ingredients. The Boc protecting groups can be removed under physiological conditions to release the active pyrazolidine derivative, which can then interact with molecular targets such as enzymes or receptors. The hydroxymethyl group can also participate in hydrogen bonding or other interactions with biological macromolecules, influencing the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolidine: The parent compound without Boc protecting groups or hydroxymethyl substitution.
1,2-Dimethylpyrazolidine: A derivative with methyl groups instead of Boc and hydroxymethyl groups.
1,2-Bis-Boc-pyrazolidine: A similar compound with Boc groups but lacking the hydroxymethyl group.
Uniqueness
1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine is unique due to the presence of both Boc protecting groups and a hydroxymethyl group. This combination provides a balance of stability and reactivity, making it a versatile intermediate for various synthetic applications. The Boc groups offer protection during synthetic transformations, while the hydroxymethyl group provides a handle for further functionalization.
Propriétés
Formule moléculaire |
C14H26N2O5 |
|---|---|
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
ditert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H26N2O5/c1-13(2,3)20-11(18)15-7-10(9-17)8-16(15)12(19)21-14(4,5)6/h10,17H,7-9H2,1-6H3 |
Clé InChI |
YZIABOYUGLSIJM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CN1C(=O)OC(C)(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















